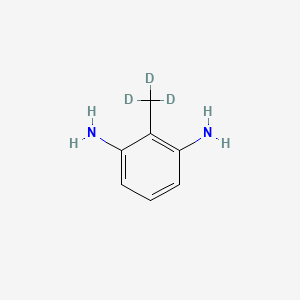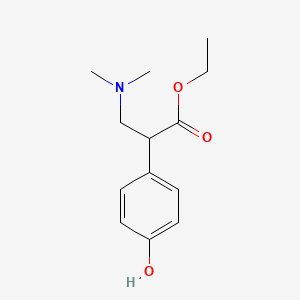
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a labelled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine . It is also known as Ethyl 3-(Dimethylamino)-2-(4-hydroxyphenyl)propionate .
Synthesis Analysis
The synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, has been reported in the literature . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents.Molecular Structure Analysis
The molecular structure of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine was characterized using a series of solid-state techniques, viz., powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance, and the crystal structure was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, have been described in the literature . Venlafaxine works by increasing serotonin levels, norepinephrine, and dopamine in the brain by blocking transport proteins and stopping their reuptake at the presynaptic terminal .Applications De Recherche Scientifique
Pharmacological Properties
Venlafaxine is a phenylethylamine derivative that facilitates neurotransmission in the brain by blocking the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine). This mechanism is consistent with its efficacy and tolerability in treating major depression. Clinical data indicate that venlafaxine is at least as effective as traditional antidepressants with a potentially rapid onset of action and fewer anticholinergic effects and cardiotoxicity, making it a preferred option for major depression treatment due to its overall tolerability profile (Holliday & Benfield, 1995).
Extraction Techniques for Analysis
The review of current methods for extracting venlafaxine and its metabolites from biological matrices highlights liquid-liquid extraction as the most effective technique. This insight is pivotal for analytical studies and therapeutic drug monitoring, offering a foundation for developing cost-effective and efficient extraction methods that ensure high recovery rates of venlafaxine and its main metabolite, O-demethylvenlafaxine, from diagnostic materials (Dziurkowska & Wesołowski, 2013).
Pharmacokinetics and Drug Interaction
Venlafaxine's pharmacokinetics and drug interaction potential are crucial for selecting the best drug therapy for depression. It has a low potential for drug interactions at the Cytochrome P450 enzyme system, facilitating successful treatment through easy monitoring and dosing. This characteristic, along with its short half-life and rapid attainment of therapeutic effects, underscores venlafaxine's suitability for once-daily dosing without significant drug interaction risks (Ereshefsky & Dugan, 2000).
Clinical Applications Beyond Depression
Venlafaxine's efficacy in treating chronic pain, including neuropathic pain, has been reviewed, indicating its potential beyond traditional antidepressant uses. Although TCAs have been the mainstay for chronic pain treatment, venlafaxine, as a newer antidepressant, shows promise due to its specific pharmacological action on noradrenergic and serotoninergic pathways and a more favorable side-effect profile compared to TCAs (Ansari, 2000).
Mécanisme D'action
Target of Action
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, also known as ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate, primarily targets the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, making them key targets for antidepressant medications .
Mode of Action
The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, leading to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and anxiety .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing the signaling pathways they are involved in .
Pharmacokinetics
Its parent compound, venlafaxine, is known to be well-absorbed and undergo extensive first-pass metabolism . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.
Propriétés
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
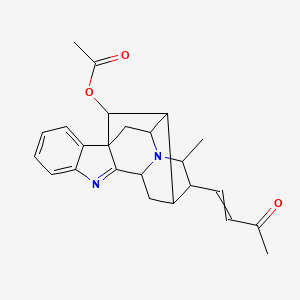
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)

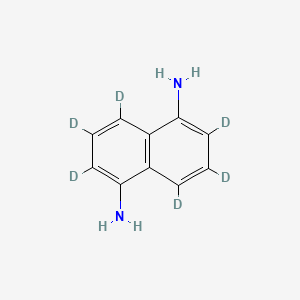
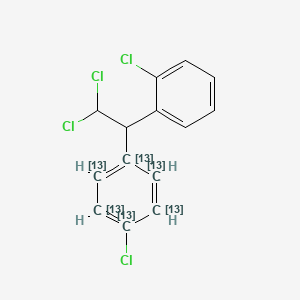

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)
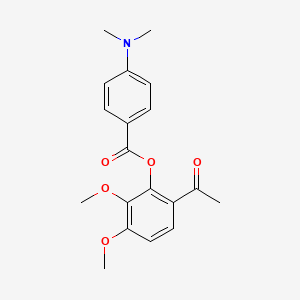
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)
